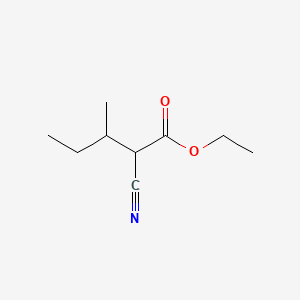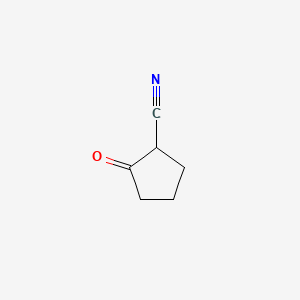
1,3-Dimethylpiperidin-4-one
Vue d'ensemble
Description
1,3-Dimethylpiperidin-4-one is a chemical compound with the molecular formula C7H13NO . It is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 1,3-Dimethylpiperidin-4-one involves various processes. A computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one has been conducted . The synthesis routes of 1,3-Dimethylpiperidin-4-one with experiment details and outcomes are also available.Molecular Structure Analysis
The molecular weight of 1,3-Dimethylpiperidin-4-one is 127.19 . The InChI code is 1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 1,3-Dimethylpiperidin-4-one have been studied. For instance, the computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one has been reported .Physical And Chemical Properties Analysis
1,3-Dimethylpiperidin-4-one is a liquid at room temperature . It has a molecular weight of 127.19 .Applications De Recherche Scientifique
Application 1: Proton Magnetic Resonance (PMR) Spectrum Analysis
- Summary of the Application: 1,3-Dimethylpiperidin-4-one is used in the computer analysis of the PMR spectrum and conformation. This involves studying the signs of the distant spin-spin coupling constants .
- Methods of Application: The methods involve computer analysis of the PMR spectrum. The specifics of the experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application include understanding the conformation of 1,3-Dimethylpiperidin-4-one and the signs of the distant spin-spin coupling constants .
Application 2: Synthesis of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols
- Summary of the Application: 1,3-Dimethylpiperidin-4-one is used in the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and derived acetate, benzilate, and diphenylacetate esters .
- Methods of Application: The methods involve the reduction of 1,3-dimethylpiperidin-4-one under various conditions to obtain the piperidinols. The cis and trans isomers are separated by crystallization of the base hydrochlorides .
- Results or Outcomes: The outcomes include the successful synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and derived esters. The configurations and preferred conformations of these derivatives are assigned based on 4-methine and 4-hydroxyl p.m.r. characteristics .
Application 3: Preparation of Alvimopan
- Summary of the Application: 1,3-Dimethylpiperidin-4-one is a key intermediate used in the preparation of Alvimopan , an opioid drug.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this application is the successful synthesis of Alvimopan .
Application 4: Chemical Industry
- Summary of the Application: 1,3-Dimethylpiperidin-4-one is known for its high purity, stability, and effectiveness, which makes it an essential component in various chemical processes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes include the successful use of 1,3-Dimethylpiperidin-4-one in various chemical processes .
Application 5: Proteomics Research
- Summary of the Application: 1,3-Dimethylpiperidin-4-one is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes include the successful use of 1,3-Dimethylpiperidin-4-one in proteomics research .
Application 6: Antimicrobial Activity
- Summary of the Application: 1,3-Dimethylpiperidin-4-one is used in the synthesis of antimicrobial agents . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and screened for their in vitro antibacterial activity against various strains .
- Methods of Application: The methods involve the synthesis of 2,6-diaryl-3-methyl-4-piperidones by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate .
- Results or Outcomes: Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMIWDPMJYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963540 | |
| Record name | 1,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperidin-4-one | |
CAS RN |
4629-80-5 | |
| Record name | 1,3-Dimethyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4629-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004629805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)







